4-Isopropylnaphthalen-1-amine
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Overview
Description
4-Isopropylnaphthalen-1-amine is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is specifically an amine derivative of naphthalene, where an isopropyl group is attached to the fourth position and an amine group is attached to the first position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylnaphthalen-1-amine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene.
Reduction of Nitro Group: The nitro group in 4-nitronaphthalene is then reduced to an amine group, resulting in 4-aminonaphthalene.
Alkylation: The 4-aminonaphthalene undergoes alkylation with isopropyl halide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Using continuous flow reactors for the nitration of naphthalene to ensure consistent product quality.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction of the nitro group to an amine group.
Automated Alkylation: Utilizing automated systems for the alkylation process to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated, sulfonated, and alkylated naphthalene derivatives.
Scientific Research Applications
4-Isopropylnaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Isopropylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: A simpler amine derivative of naphthalene without the isopropyl group.
4-Isopropylnaphthalene: Lacks the amine group but has the isopropyl group at the fourth position.
4-Aminonaphthalene: Contains the amine group but lacks the isopropyl group.
Uniqueness
4-Isopropylnaphthalen-1-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .
Properties
Molecular Formula |
C13H15N |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-propan-2-ylnaphthalen-1-amine |
InChI |
InChI=1S/C13H15N/c1-9(2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |
InChI Key |
MNWKVNUZHRVDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
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